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Compound of Interest

Compound Name: 5-Methylethylone

Cat. No.: B12718827 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
5-Methylethylone (5-ME), also known as 5-methyl-βk-MDEA, is a synthetic cathinone that

belongs to the phenethylamine and amphetamine chemical classes.[1][2] It is structurally

related to other designer drugs such as ethylone and eutylone.[1][2] As a research chemical, a

well-characterized reference standard is essential for the accurate identification and

quantification of 5-Methylethylone in forensic, toxicological, and pharmacological research.

These application notes provide detailed protocols for the handling, analysis, and

characterization of the 5-Methylethylone reference standard.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Methylethylone is provided in the table

below.
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Property Value Reference

IUPAC Name

2-(Ethylamino)-1-(7-methyl-

1,3-benzodioxol-5-yl)propan-1-

one

[2][3]

Synonyms
5-methyl-βk-MDEA, 5ME, 5-

Methyl-ethylone
[2]

CAS Number 1364933-82-3 [2][3]

Chemical Formula C₁₃H₁₇NO₃ [2][3]

Molar Mass 235.28 g/mol [2][3]

Appearance White to off-white powder [4]

Purity (as Hydrochloride) ≥98%

Solubility (Hydrochloride)
Soluble in Methanol, DMSO,

and Ethanol

Storage
Store at -20°C for long-term

stability

Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of 5-Methylethylone. Due

to the thermal lability of some cathinones, derivatization may be considered to improve peak

shape and reduce in-source fragmentation.

3.1.1. Sample Preparation

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the 5-Methylethylone
reference standard in methanol. From this, prepare a series of working standards (e.g., 1, 5,

10, 25, 50, 100 µg/mL) by serial dilution in methanol.

Derivatization (Optional): To 100 µL of the standard solution or sample extract, add 50 µL of

a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1%
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TMCS or trifluoroacetic anhydride (TFAA). Cap the vial and heat at 70°C for 30 minutes.

Cool to room temperature before injection.

3.1.2. GC-MS Instrumental Parameters (Representative)

Parameter Value

Gas Chromatograph Agilent 7890B GC System or equivalent

Mass Spectrometer Agilent 5977A MSD or equivalent

Column
HP-5MS (30 m x 0.25 mm, 0.25 µm film

thickness) or equivalent

Injector Temperature 250°C

Injection Volume 1 µL (Splitless mode)

Carrier Gas Helium at a constant flow of 1.0 mL/min

Oven Program
Initial temperature 100°C, hold for 1 min, ramp

at 20°C/min to 300°C, hold for 5 min

Transfer Line Temp 280°C

Ion Source Temp 230°C

Ionization Mode Electron Ionization (EI) at 70 eV

Scan Range 40-550 m/z

3.1.3. Expected Results

The mass spectrum of underivatized 5-Methylethylone is expected to show a prominent

iminium ion fragment. The molecular ion may be weak or absent. Derivatization will yield a

different fragmentation pattern with a more prominent molecular ion.

Diagram of a Typical GC-MS Workflow
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Caption: A generalized workflow for the analysis of 5-Methylethylone using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of 5-Methylethylone in

complex matrices.

3.2.1. Sample Preparation

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the 5-Methylethylone
reference standard in methanol. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50,

100 ng/mL) by serial dilution in the initial mobile phase composition.

Biological Sample Extraction (Urine): a. To 1 mL of urine, add an internal standard and 1 mL

of acetonitrile to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for

10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a

stream of nitrogen at 40°C. d. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Instrumental Parameters (Representative)
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Parameter Value

Liquid Chromatograph Agilent 1290 Infinity II UHPLC or equivalent

Mass Spectrometer
Agilent 6470 Triple Quadrupole LC/MS or

equivalent

Column
ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

µm) or equivalent

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient

5% B to 95% B over 5 minutes, hold at 95% B

for 2 minutes, return to 5% B and equilibrate for

3 minutes

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions
Precursor Ion (m/z) 236.1 -> Product Ions (m/z)

(To be determined by infusion of the standard)

Diagram of a Typical LC-MS/MS Workflow

Sample Preparation LC-MS/MS Analysis

Data Processing
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Caption: A generalized workflow for the analysis of 5-Methylethylone using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the 5-
Methylethylone reference standard.

3.3.1. Sample Preparation

Dissolve approximately 5-10 mg of the 5-Methylethylone reference standard in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.

3.3.2. NMR Instrumental Parameters (Representative)

Parameter ¹H NMR ¹³C NMR

Spectrometer
Bruker Avance 400 MHz or

equivalent

Bruker Avance 100 MHz or

equivalent

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Pulse Program zg30 zgpg30

Number of Scans 16 1024

Relaxation Delay 1.0 s 2.0 s

3.3.3. Expected ¹H and ¹³C NMR Chemical Shifts

Precise chemical shifts should be determined experimentally. The following are predicted

regions for the key structural motifs of 5-Methylethylone.
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Group
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Aromatic CH 6.5 - 7.5 100 - 130

O-CH₂-O ~5.9 ~101

CH-N 3.0 - 4.0 50 - 60

N-CH₂-CH₃ 2.5 - 3.0 (q) 40 - 50

Aromatic-CH₃ ~2.2 15 - 25

C=O - 190 - 200

CH-C=O 3.5 - 4.5 (q) 45 - 55

CH₃-CH 1.0 - 1.5 (d) 10 - 20

CH₃-CH₂-N 1.0 - 1.5 (t) 10 - 20

Pharmacological Characterization
5-Methylethylone is presumed to act as a monoamine transporter inhibitor and/or releaser,

similar to other synthetic cathinones.[5] Due to the limited specific data on 5-Methylethylone,

the following data for the structurally similar compound eutylone is provided for comparative

purposes.

4.1. Monoamine Transporter Inhibition Assay Protocol

This protocol describes a representative in vitro assay to determine the inhibitory potency of 5-
Methylethylone at dopamine (DAT), norepinephrine (NET), and serotonin (SERT)

transporters.

Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

Radioligand Binding Assay: a. Prepare cell membranes from the transfected HEK293 cells.

b. In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN

35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations

of the 5-Methylethylone reference standard. c. Incubate at room temperature for 2 hours. d.
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Harvest the membranes onto filter mats and wash to remove unbound radioligand. e.

Measure the radioactivity using a scintillation counter.

Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the

competition binding curves.

4.2. Representative Monoamine Transporter Inhibition Data (Eutylone)

The following table presents the IC₅₀ values for eutylone, a close structural analog of 5-
Methylethylone, for inhibiting monoamine transporters.[6]

Transporter IC₅₀ (nM)[6]

DAT ~120

NET >1000

SERT >1000

Diagram of the Presumed Signaling Pathway of 5-Methylethylone
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Caption: Presumed mechanism of action of 5-Methylethylone at the monoaminergic synapse.

Metabolic Fate
The metabolism of 5-Methylethylone has not been extensively studied, but it is expected to

undergo metabolic pathways similar to other synthetic cathinones like ethylone and eutylone.[7]

[8]

5.1. Proposed Metabolic Pathways

N-dealkylation: Removal of the ethyl group from the nitrogen atom.

β-keto reduction: Reduction of the ketone group to a hydroxyl group.
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Demethylenation: Opening of the methylenedioxy ring, followed by O-methylation.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Diagram of the Proposed Metabolic Pathway of 5-Methylethylone

Phase I Metabolism
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5-Methylethylone
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Excretion

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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